[4-(Benzylamino)oxan-4-yl]methanol
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Overview
Description
[4-(Benzylamino)oxan-4-yl]methanol is a chemical compound with the molecular formula C11H15NO2 It is characterized by the presence of a benzylamino group attached to an oxane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzylamino)oxan-4-yl]methanol typically involves the reaction of benzylamine with an oxane derivative under controlled conditions. One common method includes the use of oxirane (ethylene oxide) as a starting material, which reacts with benzylamine to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzylamino)oxan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of benzylaminooxan-4-yl aldehyde or benzylaminooxan-4-yl carboxylic acid.
Reduction: Formation of 4-(aminomethyl)oxan-4-ylmethanol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
[4-(Benzylamino)oxan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzylamino)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)oxan-4-yl]methanol: Similar structure but with an amino group instead of a benzylamino group.
[4-(Hydroxymethyl)oxan-4-yl]methanol: Contains a hydroxymethyl group instead of a benzylamino group.
Uniqueness
[4-(Benzylamino)oxan-4-yl]methanol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
[4-(benzylamino)oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(6-8-16-9-7-13)14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLFQHUPTZEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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